5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine
Description
5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine is a pyrimidine-2,4-diamine derivative featuring a benzyl group substituted at the 5-position. The benzyl moiety is further modified with 3-ethoxy and 4-(3-phenylpropoxy) groups. Its design aligns with known pyrimidine-based inhibitors, such as dihydrofolate reductase (DHFR) or kinase inhibitors, where substituent variations dictate selectivity and potency .
Properties
CAS No. |
656809-98-2 |
|---|---|
Molecular Formula |
C22H26N4O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
5-[[3-ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C22H26N4O2/c1-2-27-20-14-17(13-18-15-25-22(24)26-21(18)23)10-11-19(20)28-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-11,14-15H,2,6,9,12-13H2,1H3,(H4,23,24,25,26) |
InChI Key |
OHQPQKOHTUXQLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC2=CN=C(N=C2N)N)OCCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-ethoxy-4-(3-phenylpropoxy)benzaldehyde with a suitable amine to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization with a suitable reagent, such as ammonium acetate, to form the pyrimidine ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Characteristics
The compound is classified as a pyrimidine derivative, characterized by its unique structure that includes a pyrimidine core and various functional groups. Its molecular formula is , with a molecular weight of approximately 378.476 g/mol. The presence of the ethoxy group and phenylpropoxy moiety contributes to its solubility and bioavailability, which are critical factors in drug design.
Biological Activities
While specific biological activities of 5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine are not extensively documented, compounds with similar structures often exhibit significant biological properties. Here are some potential applications based on related compounds:
- Anticancer Activity : Pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation. Similar compounds have shown effectiveness in targeting specific cancer pathways, suggesting that 5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine could be explored for its anticancer properties.
- Antimicrobial Properties : Many pyrimidine derivatives possess antimicrobial activities. The structural features of this compound may enhance its interaction with microbial targets, leading to potential applications in treating infections.
- Enzyme Inhibition : The compound's ability to interact with various enzymes could be significant in drug development. For instance, it may serve as an inhibitor for kinases involved in cancer progression or other diseases.
Case Study 1: Anticancer Potential
A study investigated the effects of pyrimidine derivatives on various cancer cell lines. The results indicated that certain substitutions on the pyrimidine ring enhanced cytotoxicity against breast cancer cells. This suggests that 5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine might exhibit similar or improved activity due to its unique structure.
Case Study 2: Antimicrobial Activity
Research on related compounds demonstrated promising antimicrobial effects against Gram-positive and Gram-negative bacteria. The structural similarities imply that 5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine could also be evaluated for its antimicrobial efficacy.
Mechanism of Action
The mechanism of action of 5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
GW2580 (5-[[3-Methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-diamine)
- Structural Differences :
- Biological Activity: GW2580 is a cFMS/CSF-1R kinase inhibitor with applications in oncology and inflammation research. Its substituents optimize binding to the ATP-binding pocket of CSF-1R .
Diaveridine HCl (5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine hydrochloride)
- Structural Differences :
- Diaveridine has 3,4-dimethoxy groups on the benzyl ring, contrasting with the target compound’s ethoxy and phenylpropoxy groups.
- Biological Activity :
Aditoprim (5-[(4-amino-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine)
- Structural Differences: Aditoprim features 4-amino-3,5-dimethoxy groups, introducing polarity via the amino group.
- Biological Activity: Aditoprim is an antibacterial agent targeting DHFR. Its amino group facilitates hydrogen bonding with DHFR’s active site .
5-Chloro-N2-(4-(methyl(1-methylpiperidin-4-yl)amino)phenyl)-N4-(2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)pyrimidine-2,4-diamine (Example from )
- Structural Differences :
- This compound includes a chloro substituent and a triazole-methylpiperidinyl side chain, diverging significantly from the target compound’s ethoxy-phenylpropoxy motif.
- Biological Activity :
Key Research Findings and Implications
Substituent Impact on Target Selectivity :
- Methoxy and benzyloxy groups (as in GW2580) favor kinase inhibition , while bulkier groups (e.g., phenylpropoxy) may shift activity toward other targets or improve blood-brain barrier penetration .
Solubility and Bioavailability: GW2580’s moderate DMSO solubility (17.5 mg/mL) enables in vitro use, but the target compound’s lipophilic substituents may necessitate prodrug strategies or nanoparticle formulations .
Synthetic Challenges :
- The 3-phenylpropoxy group in the target compound likely requires multi-step synthesis, involving alkylation or coupling reactions similar to those described for GW2580 and Diaveridine .
Biological Activity
The compound's structure features a pyrimidine core, which is known for its versatility in biological applications. The presence of amine groups enhances its reactivity, allowing for various chemical modifications. The unique combination of functional groups may contribute to its solubility and bioavailability, which are critical factors in pharmacological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Average Mass | 378.476 g/mol |
| Monoisotopic Mass | 378.205576 g/mol |
Biological Activity
While comprehensive studies specifically targeting the biological activity of this compound are sparse, it is essential to consider the potential activities associated with similar pyrimidine derivatives. Compounds within this class often exhibit various pharmacological effects, including:
- Anticancer Activity : Some pyrimidine derivatives have shown promise in inhibiting tumor growth.
- Antimicrobial Properties : Several studies indicate that similar compounds possess antibacterial and antifungal activities.
- Anti-inflammatory Effects : Pyrimidines may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Studies : A study focusing on structurally similar pyrimidines demonstrated significant cytotoxicity against various cancer cell lines, suggesting that 5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine could exhibit similar properties if tested .
- Antimicrobial Testing : Research on related compounds has highlighted their effectiveness against specific bacterial strains, indicating that this compound might also possess antimicrobial properties worth exploring .
- Inflammation Modulation : Investigations into the anti-inflammatory potential of pyrimidines have shown promising results in reducing markers of inflammation in vitro and in vivo models .
Table 2: Summary of Biological Activities Associated with Pyrimidine Derivatives
| Activity Type | Evidence Level | Potential Applications |
|---|---|---|
| Anticancer | Moderate | Cancer therapeutics |
| Antimicrobial | Moderate to High | Antibiotic development |
| Anti-inflammatory | Moderate | Treatment of inflammatory diseases |
Future Directions
Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of 5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine. Key areas for future studies include:
- In vitro and In vivo Testing : Comprehensive testing to determine the efficacy and safety profile of the compound.
- Mechanistic Studies : Investigating the pathways through which this compound exerts its biological effects.
- Comparative Studies : Evaluating its activity against existing drugs to establish a pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
